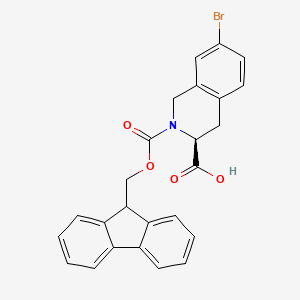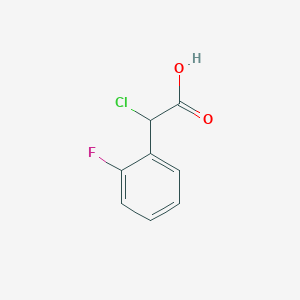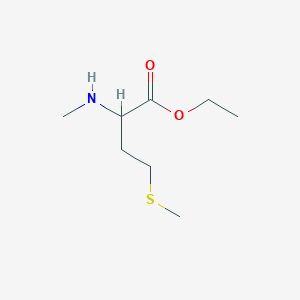
Ethyl methylmethioninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methylmethioninate is an organic compound that belongs to the class of esters It is derived from methionine, an essential amino acid, and is characterized by the presence of both ethyl and methyl groups attached to the methionine backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethyl methylmethioninate can be synthesized through esterification reactions involving methionine. One common method involves the reaction of methionine with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid are often used to accelerate the esterification process, and the product is purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Ethyl methylmethioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl methylmethioninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which ethyl methylmethioninate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a methyl donor, participating in methylation reactions that regulate gene expression and protein function. The pathways involved include the methionine cycle and the transsulfuration pathway, which are crucial for maintaining cellular homeostasis.
類似化合物との比較
Ethyl methylmethioninate can be compared with other similar compounds such as:
Methyl methioninate: Lacks the ethyl group, which may affect its reactivity and biological activity.
Ethyl methioninate: Lacks the methyl group, leading to different chemical properties and applications.
S-Methylmethionine: A naturally occurring derivative of methionine with distinct biological roles.
This compound is unique due to the presence of both ethyl and methyl groups, which confer specific chemical and biological properties that differentiate it from other methionine derivatives.
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
ethyl 2-(methylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-4-11-8(10)7(9-2)5-6-12-3/h7,9H,4-6H2,1-3H3 |
InChIキー |
SYPNPYNMYGRWHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCSC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


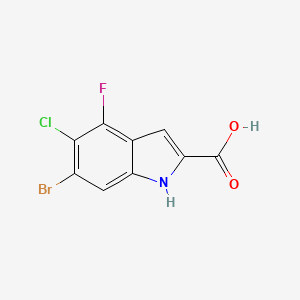
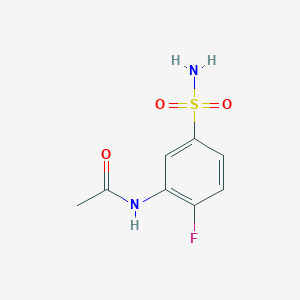
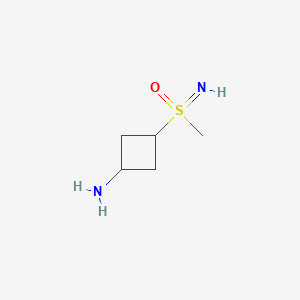


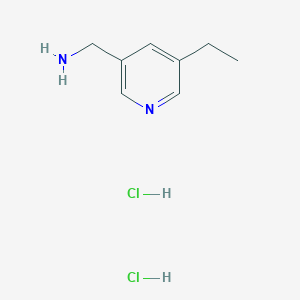
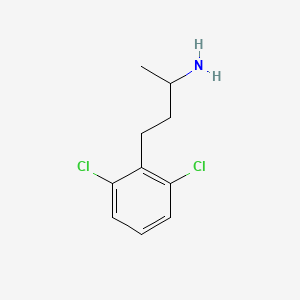
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
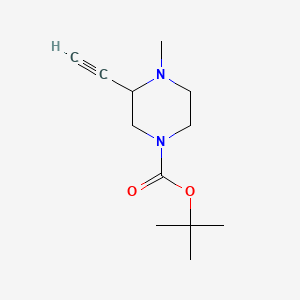
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)

![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
